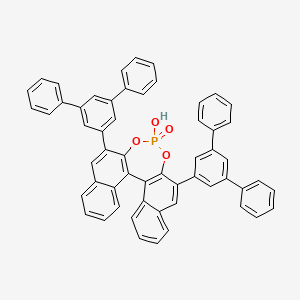

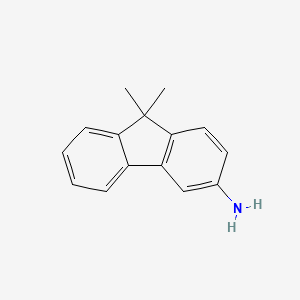

(S)-Vapol

描述

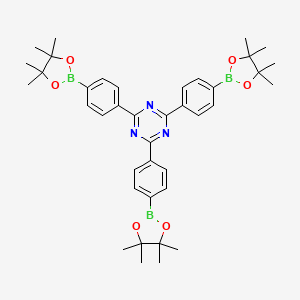

(S)-Vapol is a synthetic compound discovered in the early 2000s by researchers at the University of Tokyo. It is a chiral compound, meaning it has two mirror-image forms that are chemically identical but have different biological properties. (S)-Vapol has been studied for its potential to treat a variety of diseases, including cancer, Alzheimer’s, and Parkinson’s. It has also been used in lab experiments to study the effects of various drugs on cell cultures.

科学研究应用

- The compound’s unique properties make it a potential candidate for process analyzers. Unlike existing techniques limited to concentrations above 10 parts per million, “(S)-Vapol” could offer greater sensitivity. Real-time monitoring of chemical processes, environmental pollutants, or industrial reactions could benefit from its use .

- Inspired by its chirality, researchers have designed rule-based expert systems for weed identification in crops like oats, barley, triticale, and wheat. “(S)-Vapol” could contribute to precision agriculture by aiding in weed management .

- Collaborations between Naarea, the French National Centre for Scientific Research (CNRS), and Université Paris-Saclay aim to establish a molten salt chemistry laboratory. This facility will focus on both nuclear molten salt reactors and non-nuclear applications. “(S)-Vapol” might play a role in these studies .

Nuclear Physics and Mirror Nuclei Studies: :

Process Analyzers and Sensing

Weed Identification in Agriculture

Molten Salt Chemistry and Reactors

属性

IUPAC Name |

dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFOHEGGSYVOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Vapol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-VAPOL a unique chiral ligand compared to other biaryl ligands like BINOL?

A1: Unlike BINOL, unsolvated forms of (S)-VAPOL lack classical hydrogen-bonding motifs []. Additionally, a significant difference in melting point exists between racemic VAPOL and (S)-VAPOL (86 °C higher for the racemate), indicating a substantial 2.0 kcal/mol difference in stability at room temperature that favors the racemate []. This difference is considerably larger than typically observed for racemic/chiral pairs and highlights the unique solid-state properties of (S)-VAPOL.

Q2: What types of reactions can (S)-VAPOL catalyze enantioselectively?

A2: (S)-VAPOL has demonstrated excellent catalytic activity and enantioselectivity in various reactions. It efficiently catalyzes the Petasis reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate, affording chiral α-amino esters in high yields and enantiomeric ratios []. Additionally, (S)-VAPOL hydrogen phosphate effectively catalyzes the desymmetrization of N-acylaziridines with Me3SiSPh, yielding β-(N-acylamino)phenylthioethers with high enantioselectivity [].

Q3: How does (S)-VAPOL achieve diastereo- and enantioselectivity in asymmetric aziridination reactions?

A3: Chiral polyborate Brønsted acids derived from (S)-VAPOL catalyze the reaction of diarylmethyl imines with diazo compounds, leading to either cis- or trans-aziridines with high asymmetric induction []. Interestingly, the face selectivity of the addition to the imine remains independent of the diazo compound used. This control over diastereo- and enantioselectivity makes (S)-VAPOL a powerful tool for synthesizing diverse aziridine derivatives.

Q4: Can the unique structural features of (S)-VAPOL be exploited for advanced spectroscopic studies?

A4: Yes, (S)-VAPOL's increased π-electron delocalization curvature, compared to BINOL and VANOL, leads to a stronger two-photon circular dichroism (TPCD) signal []. This property allows for deeper insights into the chiroptical properties of (S)-VAPOL and highlights its potential for use in advanced spectroscopic techniques beyond traditional electronic circular dichroism (ECD) [, ].

Q5: Are there any established methods for synthesizing (S)-VAPOL with high enantiomeric purity?

A5: A highly enantioselective deracemization method exists for obtaining (S)-VAPOL from its racemate. This copper-mediated process, carried out in the presence of (-)-spartiene, allows for the reproducible formation of (S)-VAPOL in greater than 99% ee []. This method surpasses the efficiency of existing procedures for similar compounds like BINOL, further emphasizing the value of (S)-VAPOL in asymmetric synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)

![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)

![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)